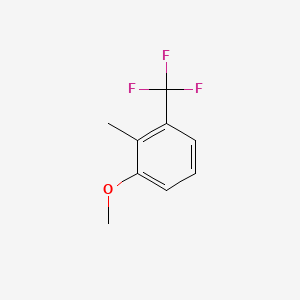

2-Methyl-3-(trifluoromethyl)anisole

Descripción general

Descripción

2-Methyl-3-(trifluoromethyl)anisole is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Methyl-3-(trifluoromethyl)anisole (CAS No. 1017778-02-7) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The trifluoromethyl (-CF₃) group is known for enhancing the pharmacological properties of organic molecules, making compounds containing this moiety significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₉F₃O

- Molecular Weight : 192.17 g/mol

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which significantly alters the electronic properties of the molecule. This modification can enhance lipophilicity and metabolic stability, potentially leading to improved interactions with biological targets.

Key Mechanisms:

- Electrophilic Character : The -CF₃ group increases the electrophilic character of the aromatic ring, allowing for enhanced reactivity in biological systems.

- Hydrophobic Interactions : The increased hydrophobicity due to the trifluoromethyl group can improve membrane permeability, facilitating cellular uptake.

Antimicrobial Properties

The antimicrobial activity of fluorinated compounds has been well-documented. A study examining various aryl-urea derivatives found that compounds with trifluoromethyl substitutions exhibited notable antibacterial properties against strains such as E. coli and C. albicans . While specific data on this compound's antimicrobial effects are sparse, its chemical structure may confer similar benefits.

Study 1: Trifluoromethyl Group Impact on Anticancer Activity

A recent study synthesized a series of trifluoromethylated isoxazoles and evaluated their anticancer activities. The lead compound demonstrated an IC₅₀ value significantly lower than its non-trifluoromethylated analog, indicating that the presence of a -CF₃ group can substantially enhance anticancer efficacy .

Study 2: Synthesis and Biological Evaluation

Research focusing on novel aryl derivatives containing trifluoromethyl groups reported improved biological activities across multiple assays. These findings support the hypothesis that incorporating trifluoromethyl groups can lead to compounds with enhanced therapeutic profiles .

Comparative Analysis

The following table summarizes key findings related to the biological activities of various trifluoromethylated compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has emerged as a significant strategy in drug design. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective as pharmaceutical agents.

Case Studies

- Antiviral Agents : Research has shown that derivatives of 2-Methyl-3-(trifluoromethyl)anisole can serve as intermediates in the synthesis of anti-influenza agents. The introduction of trifluoromethyl groups into alkyl anilines has been linked to improved efficacy against influenza viruses .

- Prolyl Hydroxylase Inhibitors : Compounds synthesized using this compound have demonstrated potential as prolyl hydroxylase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Agrochemical Applications

The unique electronic properties of this compound make it suitable for use in agrochemicals. Its ability to modify the biological activity of herbicides and pesticides can enhance their effectiveness.

Potential Uses

- Herbicides : Research indicates that trifluoromethylated compounds can improve herbicide efficacy by altering their interaction with target enzymes in plants.

- Pesticides : Similar modifications can lead to more potent pesticides with reduced environmental impact due to lower required dosages.

Material Science

In material science, this compound is being explored for its potential in developing advanced materials with specific properties.

Applications

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers that require specific thermal and mechanical properties.

- Coatings : Its incorporation into coatings may enhance resistance to solvents and improve durability due to the strong electron-withdrawing nature of the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods including electrophilic aromatic substitution reactions. The presence of both methoxy and trifluoromethyl groups allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Synthesis Pathways

- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances electrophilic attack on the aromatic ring, facilitating further functionalization.

- Multicomponent Reactions : Recent advancements have introduced metallaphotoredox catalysis for synthesizing complex structures incorporating trifluoromethyl groups .

Comparative Analysis Table

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methyl-4-trifluoromethylanisole | Methyl at position 2, trifluoromethyl at position 4 | Different substitution pattern influences reactivity |

| 3-Trifluoromethylanisole | Trifluoromethyl at position 3 | Lacks methyl substitution, affecting stability |

| 4-Trifluoromethylanisole | Trifluoromethyl at position 4 | Similar to this compound |

Propiedades

IUPAC Name |

1-methoxy-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCODZWYEJGCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251269 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-02-7 | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.